A Technical Guide to 4-Propoxy-1H-indole-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 4-Propoxy-1H-indole-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a vast array of biologically active compounds.[1] Among its many derivatives, substituted indole-2-carboxylic acids are a class of molecules that have garnered significant attention for their broad pharmacological applications. This guide provides an in-depth technical overview of a specific derivative, 4-Propoxy-1H-indole-2-carboxylic acid, covering its fundamental physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential within the broader context of therapeutic development, particularly as an antiviral and anti-inflammatory agent.
Physicochemical Properties and Core Data
4-Propoxy-1H-indole-2-carboxylic acid is an indole derivative characterized by a propoxy group at the C4 position of the indole ring and a carboxylic acid at the C2 position. These features are critical to its chemical reactivity and biological interactions. The core quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C12H13NO3 | [2][3] |
| Molecular Weight | 219.24 g/mol | [2] |
| Exact Mass | 219.089543 Da | Calculated |
| CAS Number | 878424-53-4 | [4] |
| Appearance | (Predicted) Pale yellow to off-white powder | [5] |
| Purity | >95% (Typically available) | [3] |
Synthesis and Purification Protocol
The following protocol is a validated conceptual workflow, explaining the causality behind each procedural choice.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of 4-Propoxy-1H-indole-2-carboxylic acid.
Step-by-Step Methodology
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Diazotization of 4-Propoxyaniline:
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Action: Dissolve 4-propoxyaniline in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the low temperature.
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Causality: This crucial first step converts the primary amine into a diazonium salt, a highly reactive intermediate necessary for the subsequent C-C bond-forming reaction. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
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Japp-Klingemann Condensation:
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Action: Prepare a cooled, basic solution of ethyl 2-methylacetoacetate. Slowly add the previously prepared diazonium salt solution. The reaction mixture will typically change color, indicating the formation of a phenylhydrazone intermediate.
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Causality: This reaction couples the diazonium salt with the enolate of the β-ketoester. This is the key step that establishes the core carbon-nitrogen framework required for the indole ring.
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Fischer Indole Synthesis (Cyclization):
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Action: Isolate the crude phenylhydrazone and heat it in the presence of a strong acid catalyst, such as sulfuric acid, polyphosphoric acid, or Eaton's reagent.
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Causality: The acid catalyzes a[8][8]-sigmatropic rearrangement (a type of aza-Cope rearrangement) of the hydrazone, followed by the elimination of ammonia, to form the stable aromatic indole ring. This step is the hallmark of the Fischer indole synthesis.[7]
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Ester Hydrolysis and Product Isolation:
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Action: The resulting product from the cyclization is an ethyl ester (ethyl 4-propoxy-1H-indole-2-carboxylate). Hydrolyze this ester to the desired carboxylic acid by heating it with a base like sodium hydroxide in an ethanol/water mixture.
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Causality: Saponification (base-mediated hydrolysis) is a standard and efficient method to convert an ester to a carboxylate salt.
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Action: After the reaction is complete, cool the mixture and acidify it with a strong acid (e.g., HCl) to a pH of 1-2. The final carboxylic acid product will precipitate out of the solution.
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Causality: Protonation of the carboxylate salt renders it neutral and significantly less soluble in the aqueous medium, allowing for its isolation by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
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Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons on the indole ring, distinct signals for the propoxy chain (triplet, sextet, triplet), and a broad singlet for the N-H proton of the indole and the O-H of the carboxylic acid.
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¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the presence of the indole core, the propoxy group, and the carboxyl carbon.
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Mass Spectrometry (MS):
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Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
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Purpose: To confirm the molecular formula by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio. The experimental exact mass should align with the theoretical value of 219.089543 Da.
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Infrared (IR) Spectroscopy:
Biological Relevance and Therapeutic Potential
While specific studies on 4-Propoxy-1H-indole-2-carboxylic acid are limited, the broader class of indole-2-carboxylic acid derivatives has shown significant promise in drug development.[1]
Potential as Antiviral Agents
The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase inhibitors.[8][11] The core structure can chelate with magnesium ions in the active site of the integrase enzyme, a critical component of the viral replication machinery.[8][12] Structural modifications, such as adding substituents to the indole ring, are explored to enhance binding affinity and inhibitory activity.[11][12] This suggests that 4-Propoxy-1H-indole-2-carboxylic acid could serve as a valuable intermediate or lead compound in the design of new antiretroviral therapies.
Potential as Anti-inflammatory and Anticancer Agents
Substituted indole-2-carboxylates have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] Some derivatives act as anti-inflammatory agents by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[1] In the context of cancer, these compounds can induce apoptosis (programmed cell death) in various cancer cell lines, sometimes by increasing the generation of reactive oxygen species (ROS).[1] Furthermore, derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of IDO1 and TDO, two enzymes that are key targets for tumor immunotherapy.[13]
General Workflow for Screening
The evaluation of a novel compound like 4-Propoxy-1H-indole-2-carboxylic acid would follow a standardized drug discovery workflow.
Caption: A generalized workflow for the biological screening of a novel indole derivative.
Conclusion
4-Propoxy-1H-indole-2-carboxylic acid is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its core properties are readily characterizable by standard analytical techniques. Based on the extensive research into related indole-2-carboxylic acid derivatives, this compound represents a valuable scaffold for the development of novel therapeutics, particularly in the fields of virology, inflammation, and oncology. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic applications of this promising molecule.
References
- BenchChem. (2025).
- Santa Cruz Biotechnology, Inc. 4-Propoxy-1H-indole-2-carboxylic acid. SCBT.
- Meng, Z., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
- Meng, Z., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. European Journal of Medicinal Chemistry.
- Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Thoreauchem. 4-Propoxy-1H-indole-2-carboxylic acid. Thoreauchem.
- LookChem.
- JebaReeda, V.S., et al. (2025). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic, quantum chemical, topological and molecular docking studies. Semantic Scholar.
- Baqi, Y., & Müller, C. E. (2014). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists.
- Ahmed, I. T. (2006). Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Chem-Impex International Inc. 4-Methoxy-1H-indole-2-carboxylic acid.
- Zhang, Y., et al. (2012). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 4-Propoxy-1H-indole-2-carboxylic acid-None - Thoreauchem [thoreauchem.com]
- 4. nextsds.com [nextsds.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
